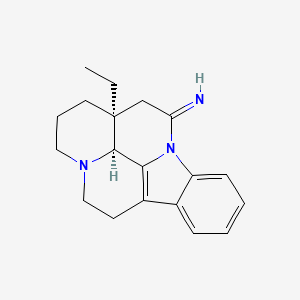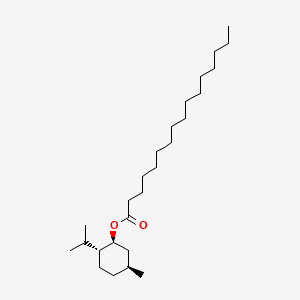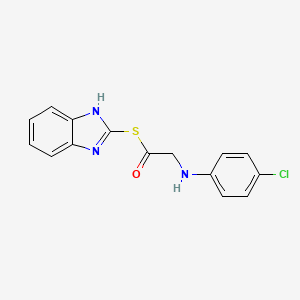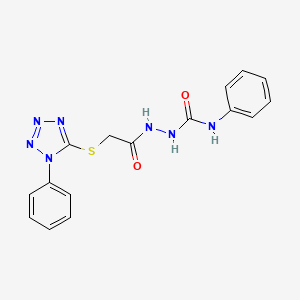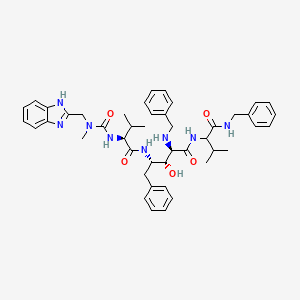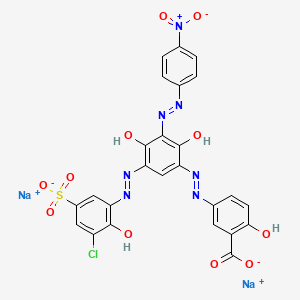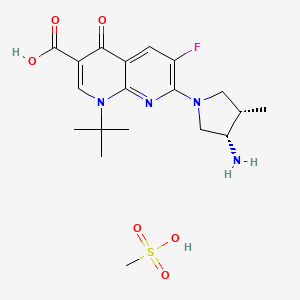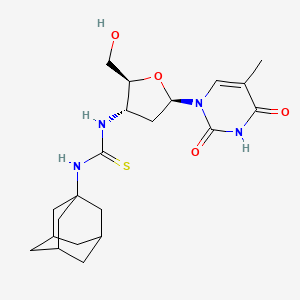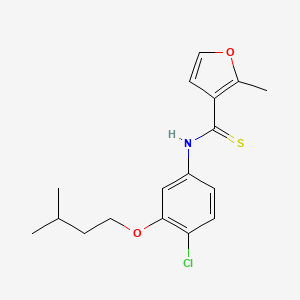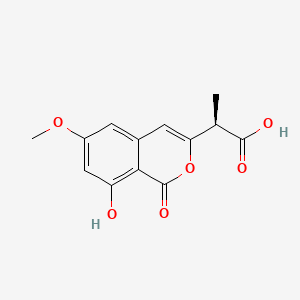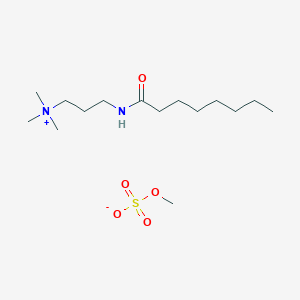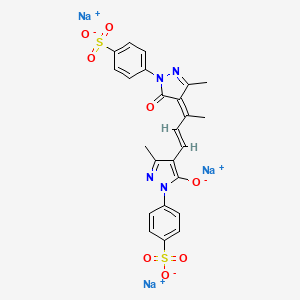
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is a chemical compound with the molecular formula C18H27NO2·HBr. It is known for its unique structure, which includes a benzoxazine ring system. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride
- Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine sulfate
Uniqueness
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is unique due to its specific hydrobromide salt form, which may confer distinct physicochemical properties and biological activities compared to its hydrochloride and sulfate counterparts. These differences can influence its solubility, stability, and overall efficacy in various applications.
Propriétés
Numéro CAS |
126807-03-2 |
|---|---|
Formule moléculaire |
C18H28BrNO2 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-2-propan-2-yloxy-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazine;hydrobromide |
InChI |
InChI=1S/C18H27NO2.BrH/c1-14(2)20-18(15-9-5-4-6-10-15)13-19(3)16-11-7-8-12-17(16)21-18;/h4-6,9-10,14,16-17H,7-8,11-13H2,1-3H3;1H |
Clé InChI |
LTHBHWIIPJLFAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1(CN(C2CCCCC2O1)C)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


